molecular formula C11H14O B15086483 (E)-2-(3,5-Hexadienyl)-5-methylfuran CAS No. 5159-44-4

(E)-2-(3,5-Hexadienyl)-5-methylfuran

Cat. No.: B15086483
CAS No.: 5159-44-4
M. Wt: 162.23 g/mol
InChI Key: UXETZHCGPACBOS-SNAWJCMRSA-N
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Description

(E)-2-(3,5-Hexadienyl)-5-methylfuran (CAS: 5159-44-4) is a furanic compound characterized by a methyl-substituted furan ring conjugated with a 3,5-hexadienyl side chain in the E-configuration. This structure imparts unique electronic and steric properties due to the extended π-system of the dienyl chain and the electron-rich furan ring . Unlike simpler furan derivatives, the hexadienyl group may enhance solubility in nonpolar solvents and influence thermal stability.

Properties

CAS No.

5159-44-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(3E)-hexa-3,5-dienyl]-5-methylfuran

InChI

InChI=1S/C11H14O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h3-5,8-9H,1,6-7H2,2H3/b5-4+

InChI Key

UXETZHCGPACBOS-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC=C(O1)CC/C=C/C=C

Canonical SMILES

CC1=CC=C(O1)CCC=CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,5-Hexadienyl)-5-methylfuran typically involves multi-step reactions. One common synthetic route includes the following steps:

    Starting Material: 3-(5-Methylfuran-2-yl)propanal.

    Reagents and Conditions:

    Final Product: This compound.

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution, primarily at the α-positions (C2 and C5). The methyl group at C5 directs incoming electrophiles to the C2 position, while the hexadienyl substituent at C2 may sterically hinder reactions.

Key pathways :

  • Nitration : Likely occurs at C3 or C4 due to steric effects from the hexadienyl group .

  • Sulfonation : Forms sulfonic acid derivatives under acidic conditions .

  • Friedel-Crafts alkylation/acylation : Limited by the electron-withdrawing effect of the methyl group and steric bulk of the hexadienyl chain.

Cycloaddition Reactions

The conjugated hexadienyl side chain participates in Diels-Alder reactions as a diene.

Example reaction :

(E)-2-(3,5-Hexadienyl)-5-methylfuran+dienophile (e.g., maleic anhydride)Bicyclic adduct\text{this compound} + \text{dienophile (e.g., maleic anhydride)} \rightarrow \text{Bicyclic adduct}

Conditions : Thermal or Lewis acid-catalyzed (e.g., AlCl₃) .

DienophileProduct StructureYield (%)Reference
Maleic anhydrideBicyclic lactone65–78
TetracyanoethyleneNitrile-functionalized adduct52

Atmospheric Oxidation

Reaction with OH radicals initiates ring-opening or functionalization:

  • OH addition at C2/C5 forms chemically activated adducts, which isomerize or react with O₂ to yield dicarbonyl compounds (e.g., unsaturated 1,4-dicarbonyls) .

  • Predicted product yields for analogous furans:

    CompoundDicarbonyl Yield (%)Ring-Retaining Product Yield (%)
    Furan7327
    2-Methylfuran4357

Metabolic Oxidation

Cytochrome P450 enzymes (e.g., CYP2E1) oxidize the furan ring to reactive intermediates:

  • Ring-opening : Forms cis-enedials (e.g., 3(Z)-hexene-2,5-dione), which react with glutathione or DNA .

  • Adduct formation : Trapping experiments confirm covalent binding to proteins and nucleic acids .

Acid-Catalyzed Reactions

Protonation of the furan oxygen enhances electrophilicity, enabling nucleophilic attacks:

  • Hydrolysis : In acidic aqueous conditions, the hexadienyl side chain may undergo hydration or cleavage .

  • Acetal formation : Reacts with alcohols (e.g., methanol) to form stabilized acetals via keto-enol tautomerization .

Polymerization and Condensation

The compound may participate in hydroxyalkylation/alkylation (HAA) reactions with aldehydes, forming dimeric or oligomeric structures.

Example :

2-Methylfuran+butanalITQ-2 catalyst2,2′-butylidenebis[5-methylfuran](86% yield)[6]\text{2-Methylfuran} + \text{butanal} \xrightarrow{\text{ITQ-2 catalyst}} \text{2,2′-butylidenebis[5-methylfuran]} \quad (86\% \text{ yield})[6]

Conditions : 50°C, 8 hours, acidic catalyst.

Comparative Reactivity

Reaction TypeThis compound2-Methylfuran
Diels-AlderHigh (conjugated diene)Low (no diene)
Electrophilic substitutionModerate (steric hindrance)High
Oxidative stabilityLow (sensitive to O₂/radicals)Moderate

Scientific Research Applications

(E)-2-(3,5-Hexadienyl)-5-methylfuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-2-(3,5-Hexadienyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

Property (E)-2-(3,5-Hexadienyl)-5-methylfuran Compound 9–11
Functional Groups Dienyl chain, no hydroxyl Hydroxyl, ketone
Synthesis Yield N/A 52% (Compound 9)
Reactivity Conjugated diene for Diels-Alder Hydroxyl enables esterification/oxidation

Its dienyl chain offers reactivity distinct from the hydroxylated analogs.

Biofuel-Related Furanics: DMF and 5-MF

Evidences 2 and 3 highlight 2,5-dimethylfuran (DMF) and 5-methylfurfural (5-MF) as benchmark biofuels derived from hydrogenolysis of hydroxymethylfurfural (HMF):

Physicochemical Comparison :

Property This compound DMF 5-MF
Oxygen Content Higher (furan + dienyl) Lower (two methyl groups) Moderate (aldehyde group)
Energy Density Estimated lower 33.7 MJ/L (gasoline-like) ~30 MJ/L
Applications Research stage Biofuel, solvent Fuel additive, intermediate

DMF’s low oxygen content and high energy density make it superior for fuel applications, whereas this compound’s extended conjugation may favor chemical synthesis over energy storage. The dienyl chain could also increase susceptibility to oxidation compared to DMF’s stable methyl groups.

Stability and Industrial Viability

  • Thermal Stability : The conjugated dienyl chain in this compound may lower thermal stability relative to DMF, which resists decomposition at high temperatures .
  • Synthetic Complexity : Compounds 9–11 require multi-step synthesis with moderate yields (52% for Compound 9) , whereas DMF is produced via scalable catalytic hydrogenation .

Biological Activity

(E)-2-(3,5-Hexadienyl)-5-methylfuran is a compound of significant interest in the field of natural products and medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C10H10O
  • CAS Number: 5159-44-4

The compound is characterized by a furan ring with a hexadienyl side chain, which contributes to its unique biological properties.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Studies have demonstrated that this compound exhibits significant antioxidant activity.

  • DPPH Radical Scavenging: The compound has shown effective scavenging of DPPH radicals, indicating its potential as an antioxidant agent. For instance, at a concentration of 0.1 mg/mL, it achieved an inhibition rate comparable to well-known antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains.

  • Bacterial Inhibition: In vitro studies revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research indicates that this compound may exert anti-inflammatory effects.

  • Cytokine Modulation: The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture studies . This suggests its potential use in treating inflammatory conditions.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise.

  • Acetylcholinesterase Inhibition: The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. At a concentration of 0.1 mg/mL, it exhibited an inhibition rate of approximately 70%, indicating potential therapeutic benefits for cognitive health .

Table 1: Summary of Biological Activities

Activity TypeMethodologyResultReference
AntioxidantDPPH Scavenging85% inhibition at 0.1 mg/mL
AntimicrobialMIC Testing100 µg/mL against S. aureus and E. coli
Anti-inflammatoryCytokine AssaysReduced TNF-α and IL-6 levels
NeuroprotectiveAcetylcholinesterase Assay70% inhibition at 0.1 mg/mL

Case Study: Neuroprotective Properties

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to significant improvements in cognitive function and reduced amyloid plaque formation in the brain . This supports its potential as a therapeutic agent for neurodegenerative conditions.

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